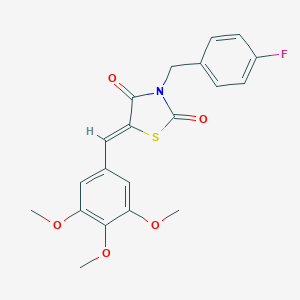
(5Z)-3-(4-fluorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-3-(4-fluorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of potential applications in the fields of medicine and biochemistry.
Mécanisme D'action
The mechanism of action of (5Z)-3-(4-fluorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the inhibition of various enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Additionally, this compound has been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
(5Z)-3-(4-fluorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to have a variety of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the activity of various enzymes and signaling pathways. Additionally, this compound has been found to have antioxidant properties, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (5Z)-3-(4-fluorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is that it has been found to be highly effective at inhibiting the growth of cancer cells. Additionally, this compound has been found to have potential as an anti-inflammatory agent, which may be useful in the treatment of various inflammatory diseases. However, one limitation of using this compound in lab experiments is that it may have potential toxic effects at high concentrations.
Orientations Futures
There are several future directions for research involving (5Z)-3-(4-fluorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione. One potential direction is to further explore its potential as an anti-cancer agent. This could involve studying its effects on different types of cancer cells, as well as investigating its potential in combination with other cancer treatments. Another potential direction is to further explore its anti-inflammatory properties, with the goal of developing new treatments for inflammatory diseases. Additionally, further research could be done to investigate the potential toxic effects of this compound at high concentrations, in order to better understand its safety profile.
Méthodes De Synthèse
The synthesis of (5Z)-3-(4-fluorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 4-fluorobenzaldehyde and 3,4,5-trimethoxybenzylamine in the presence of acetic acid. The resulting Schiff base is then reacted with thiazolidine-2,4-dione to yield the final product. This synthesis method has been found to be efficient and yields a high purity product.
Applications De Recherche Scientifique
(5Z)-3-(4-fluorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been studied for its potential use in a variety of scientific research applications. One potential application is in the field of cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has been found to have potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
Nom du produit |
(5Z)-3-(4-fluorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Formule moléculaire |
C20H18FNO5S |
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
(5Z)-3-[(4-fluorophenyl)methyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H18FNO5S/c1-25-15-8-13(9-16(26-2)18(15)27-3)10-17-19(23)22(20(24)28-17)11-12-4-6-14(21)7-5-12/h4-10H,11H2,1-3H3/b17-10- |
Clé InChI |
BFRQTSKNSVRJHW-YVLHZVERSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-2-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306917.png)
![ethyl 2-[5-nitro-2-(4-methyl-1-piperazinyl)benzylidene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306918.png)
![ethyl 2-[5-nitro-2-(4-methyl-1-piperazinyl)benzylidene]-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306919.png)
![ethyl 5-(2-bromo-4,5-dimethoxyphenyl)-2-{[5-(2-cyanophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306921.png)
![ethyl 2-[(5-bromo-2-thienyl)methylene]-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306924.png)
![2-[(5-bromo-2-thienyl)methylene]-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B306925.png)
![ethyl 2-{[5-(2-cyanophenyl)-2-furyl]methylene}-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306929.png)
![ethyl 2-{[5-(2-cyanophenyl)-2-furyl]methylene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306930.png)
![ethyl 2-{[5-(2-cyanophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306931.png)
![ethyl 2-{[5-(2-cyanophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306933.png)
![2-[(2,6-Dimethylphenyl)imino]-5-(3-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B306936.png)
![5-Benzylidene-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B306938.png)

![4-{(E)-[(2E)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B306940.png)